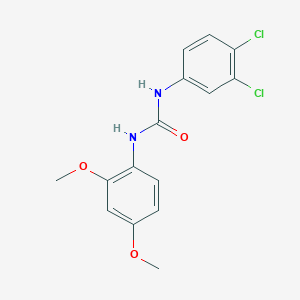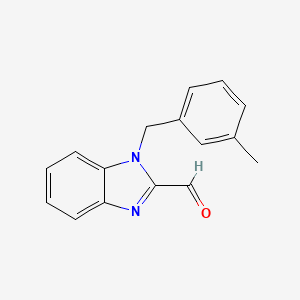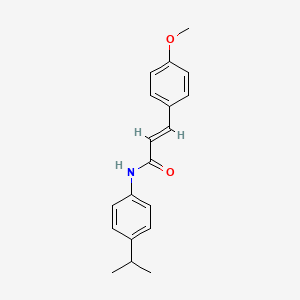
N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea, also known as BZU-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and proliferation. For example, this compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune response. This compound has been found to induce apoptosis in cancer cells through the activation of caspases, a family of proteases that are involved in programmed cell death. Moreover, N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at different stages. Additionally, this compound has been found to modulate the immune response by inhibiting the production of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound has been shown to have a high potency against cancer cells and other disease targets, making it a promising candidate for drug development. In addition, N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea has been found to be highly selective towards its targets, minimizing the risk of off-target effects. Moreover, this compound has been shown to be stable under different conditions, allowing for its use in various assays and experiments. However, one limitation of N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea has several potential future directions for scientific research. One direction is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another direction is the investigation of the mechanism of action of N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea, which may reveal new targets and pathways for drug development. Moreover, the use of N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea in combination with other drugs or therapies may enhance its efficacy and reduce the risk of resistance. Finally, the exploration of the pharmacokinetics and toxicity of N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea may facilitate its translation into clinical trials and eventual use in patients.
Conclusion:
In conclusion, N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Moreover, N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea has several potential future directions for scientific research, including the development of more potent and selective analogs, the investigation of its mechanism of action, and the exploration of its pharmacokinetics and toxicity.
Méthodes De Synthèse
N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with benzylisocyanate in the presence of a base, or the reaction of 2-aminobenzothiazole with benzyl isothiocyanate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential anticancer agent. In addition, N-2,1,3-benzothiadiazol-5-yl-N'-benzylurea has been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, this compound has been studied for its antimicrobial and antiviral activities, and has been suggested as a potential agent for the treatment of infectious diseases.
Propriétés
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-benzylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-14(15-9-10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-20-17-12/h1-8H,9H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZBEPZMOUIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7024854 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5694832.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)



![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)